8-Bromoguanosine-5'-monophosphate
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Overview
Description
((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleotides. This compound is characterized by its unique structure, which includes a purine base with a bromine atom, a sugar moiety, and a phosphate group. It is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules
Attachment of the Sugar Moiety: The sugar moiety, specifically a tetrahydrofuran ring, is attached to the purine base through glycosylation reactions. This step requires the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety to introduce the phosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the purine base.
Reduction: Reduction reactions can modify the functional groups on the purine base or the sugar moiety.
Substitution: The bromine atom on the purine base can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the purine base.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes. It may act as a nucleotide analog, interfering with DNA or RNA synthesis and function.
Medicine
In medicine, ((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of antiviral or anticancer agents.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands. These interactions can disrupt cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate: A nucleotide involved in energy transfer within cells.
Guanosine Monophosphate: A nucleotide that plays a role in cellular signaling.
Cytidine Monophosphate: A nucleotide involved in the synthesis of RNA.
Uniqueness
((2R,3S,4R,5R)-5-(2-Amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to the presence of the bromine atom on the purine base and the specific configuration of the sugar moiety. These structural features may confer distinct biological activities and make it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLDUTNIPDQOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN5O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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